molecular formula C9H11ClN2O B1386490 4-(4-Chloropyridin-2-yl)morpholine CAS No. 1086376-26-2

4-(4-Chloropyridin-2-yl)morpholine

Cat. No. B1386490
M. Wt: 198.65 g/mol
InChI Key: NEERRKPKVXOJPT-UHFFFAOYSA-N
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Description

“4-(4-Chloropyridin-2-yl)morpholine” is a chemical compound with the molecular formula C9H11ClN2O and a molecular weight of 198.65 . It is a versatile compound with a wide range of applications due to its unique structure and properties.


Synthesis Analysis

The synthesis of morpholines, including “4-(4-Chloropyridin-2-yl)morpholine”, has attracted significant attention due to its widespread availability in natural products and biologically relevant compounds . Recent advances in the synthesis of morpholines have been made from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .


Molecular Structure Analysis

The molecular structure of “4-(4-Chloropyridin-2-yl)morpholine” consists of a morpholine ring attached to a chloropyridine ring . The morpholine ring provides a polar, basic character to the molecule, while the chloropyridine ring contributes to the molecule’s aromaticity .

Scientific Research Applications

PI3K-AKT-mTOR Pathway Inhibition

4-(Pyrimidin-4-yl)morpholines, including structures related to 4-(4-Chloropyridin-2-yl)morpholine, are key pharmacophores for inhibiting PI3K and PIKKs in cancer treatment. The morpholine ring is particularly crucial due to its ability to form hydrogen bonds and confer selectivity over a broader kinome (Hobbs et al., 2019).

Dopamine Receptor Antagonism

Chiral alkoxymethyl morpholine analogs, including derivatives of 4-(4-Chloropyridin-2-yl)morpholine, have been synthesized as selective antagonists for dopamine D4 receptors. These compounds show potential in neuropharmacology, especially for conditions affected by dopamine receptor activity (Witt et al., 2016).

Green Synthesis in Organic Chemistry

In the field of organic synthesis, compounds like 4-(4-Chloropyridin-2-yl)morpholine have been used as intermediates in Suzuki–Miyaura and Sonogashira coupling reactions. These reactions are pivotal in creating various biologically active molecules under green and mild conditions (Reddy et al., 2016).

Synthesis of Biologically Active Heterocyclic Compounds

Morpholine derivatives, including 4-(4-Chloropyridin-2-yl)morpholine, are important intermediates in synthesizing biologically active heterocyclic compounds. These compounds have applications in medicinal chemistry, such as creating antimicrobial agents or potential cancer therapeutics (Lei et al., 2017).

Antimicrobial Activities

Morpholine derivatives, similar to 4-(4-Chloropyridin-2-yl)morpholine, have been investigated for their antimicrobial properties. These compounds display significant activity against various microorganisms, indicating their potential in developing new antimicrobial agents (Bektaş et al., 2012).

Enzyme Inhibition

In the realm of biochemistry, morpholine derivatives, akin to 4-(4-Chloropyridin-2-yl)morpholine, have been studied as inhibitors of DNA-dependent protein kinase (DNA-PK). These compounds are crucial in understanding the mechanisms of DNA repair and potential applications in cancer therapy (Cano et al., 2010).

properties

IUPAC Name

4-(4-chloropyridin-2-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O/c10-8-1-2-11-9(7-8)12-3-5-13-6-4-12/h1-2,7H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEERRKPKVXOJPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101287769
Record name Morpholine, 4-(4-chloro-2-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101287769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Chloropyridin-2-yl)morpholine

CAS RN

1086376-26-2
Record name Morpholine, 4-(4-chloro-2-pyridinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1086376-26-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Morpholine, 4-(4-chloro-2-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101287769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JA Borthwick, C Alemparte, I Wall… - Journal of Medicinal …, 2020 - ACS Publications
Decaprenylphosphoryl-β-d-ribose 2′-epimerase (DprE1) is an essential enzyme in Mycobacterium tuberculosis and has recently been studied as a potential drug target, with inhibitors …
Number of citations: 21 pubs.acs.org

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